An In-depth Technical Guide to N-Cyclohexyl-3-boronobenzenesulfonamide: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to N-Cyclohexyl-3-boronobenzenesulfonamide: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cyclohexyl-3-boronobenzenesulfonamide is a synthetic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and potential therapeutic applications. By integrating data from analogous compounds and the broader class of arylboronic acids and sulfonamides, this document aims to serve as a valuable resource for researchers exploring the potential of N-Cyclohexyl-3-boronobenzenesulfonamide and related molecules. While specific experimental data for this compound remains limited in publicly accessible literature, this guide synthesizes available information to offer insights into its synthesis, potential biological activities, and future research directions.
Introduction: The Convergence of Boron and Sulfonamide Moieties
The unique chemical properties of boron-containing compounds have positioned them as valuable tools in medicinal chemistry.[1] The boron atom, with its vacant p-orbital, can engage in reversible covalent interactions with biological nucleophiles, a feature that has been successfully exploited in the design of enzyme inhibitors and other therapeutic agents.[2] Arylboronic acids, in particular, are a well-studied class of organoboron compounds with diverse applications.[3][4]
Similarly, the sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of antibacterial, anti-inflammatory, and anticancer drugs.[5] The combination of these two pharmacologically significant moieties in N-Cyclohexyl-3-boronobenzenesulfonamide presents a molecule with intriguing potential for novel biological activities. This guide will delve into the specifics of this compound, drawing upon the rich chemistry of its constituent parts to illuminate its potential.
Chemical Structure and Physicochemical Properties
N-Cyclohexyl-3-boronobenzenesulfonamide possesses a molecular structure characterized by a central benzene ring substituted with a sulfonamide group and a boronic acid group. The sulfonamide nitrogen is further substituted with a cyclohexyl ring.
Table 1: Physicochemical Properties of N-Cyclohexyl-3-boronobenzenesulfonamide
| Property | Value | Source |
| CAS Number | 871329-79-2 | [6] |
| Molecular Formula | C₁₂H₁₈BNO₄S | [6] |
| Molecular Weight | 283.15 g/mol | [6] |
| Physical Form | Solid (predicted) | [7] |
| Solubility | Stable if moisture-free (predicted) | [7] |
| Storage Temperature | -20°C | [6] |
Synthesis of N-Cyclohexyl-3-boronobenzenesulfonamide
A plausible synthetic route to N-Cyclohexyl-3-boronobenzenesulfonamide can be conceptualized based on established organic chemistry principles. A common method for the formation of sulfonamides involves the reaction of a sulfonyl chloride with an amine.
A potential synthetic workflow is outlined below:
Caption: A potential synthetic workflow for N-Cyclohexyl-3-boronobenzenesulfonamide.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-Cyclohexyl-3-bromobenzenesulfonamide
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Dissolve 3-bromobenzenesulfonyl chloride in a suitable aprotic solvent such as dichloromethane.
-
Cool the solution in an ice bath.
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Slowly add a solution of cyclohexylamine in the same solvent to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography.
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Upon completion, wash the reaction mixture with dilute acid, then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-Cyclohexyl-3-bromobenzenesulfonamide.[8]
Step 2: Miyaura Borylation to Yield N-Cyclohexyl-3-boronobenzenesulfonamide
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Combine N-Cyclohexyl-3-bromobenzenesulfonamide, a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., potassium acetate), and a boron source (e.g., bis(pinacolato)diboron) in an appropriate solvent (e.g., dioxane).
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Degas the reaction mixture and heat under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Monitor the reaction by TLC or GC-MS.
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After completion, cool the reaction to room temperature and quench with water.
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Extract the product with an organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the resulting boronate ester by column chromatography.
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Hydrolyze the boronate ester under acidic conditions to yield the final product, N-Cyclohexyl-3-boronobenzenesulfonamide.
Potential Biological Activities and Therapeutic Applications
The structural features of N-Cyclohexyl-3-boronobenzenesulfonamide suggest several avenues for biological activity, primarily stemming from the boronic acid and sulfonamide moieties.
Enzyme Inhibition
Arylboronic acids are known to be effective inhibitors of serine proteases, where the boron atom forms a tetrahedral intermediate with the catalytic serine residue.[2] This mechanism is central to the action of the FDA-approved drug bortezomib, a proteasome inhibitor used in cancer therapy. The sulfonamide portion of the molecule can also contribute to enzyme inhibition, as seen in carbonic anhydrase inhibitors. The combination of these two functionalities could lead to novel enzyme inhibitory profiles.
Caption: Potential enzyme inhibition mechanisms of N-Cyclohexyl-3-boronobenzenesulfonamide.
PROTAC and Molecular Glue Development
The field of targeted protein degradation has seen rapid growth with the development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[10] These molecules function by bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. The N-Cyclohexyl-3-boronobenzenesulfonamide scaffold could serve as a novel warhead for binding to target proteins or as a component of a linker in a PROTAC molecule. Its chemical handles allow for facile modification and conjugation to other molecular fragments.
Boron Neutron Capture Therapy (BNCT)
Boron-containing compounds are central to Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer. In BNCT, non-toxic boron-10 atoms are delivered to tumor cells and then irradiated with a neutron beam. The resulting nuclear reaction produces high-energy alpha particles that selectively kill the cancer cells. The development of tumor-targeting boron delivery agents is a critical area of research, and N-Cyclohexyl-3-boronobenzenesulfonamide could serve as a platform for the design of new BNCT agents.
Future Directions and Conclusion
N-Cyclohexyl-3-boronobenzenesulfonamide represents a promising, yet underexplored, chemical entity. While this guide has provided a theoretical framework for its synthesis and potential applications, further experimental validation is crucial. Future research should focus on:
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Definitive Synthesis and Characterization: The development and publication of a robust synthetic protocol and comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry) are essential first steps.
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In Vitro Biological Screening: The compound should be screened against a panel of relevant biological targets, including various proteases, kinases, and cancer cell lines, to identify potential therapeutic areas.
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Structural Biology Studies: Co-crystallization of the compound with its biological targets would provide invaluable insights into its mechanism of action and facilitate structure-based drug design efforts.
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